molecular formula C81H125N22O39P B12318935 H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH

H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH

Cat. No.: B12318935
M. Wt: 2062.0 g/mol
InChI Key: BECPQYXYKAMYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic peptide featuring a complex sequence of DL-amino acids, including phosphorylated serine (Ser(PO3H2)) and a modified threonine residue (xiThr). Its structure incorporates multiple glutamine (Gln) and glutamic acid (Glu) residues, which are critical for charge distribution and solubility. The phosphorylated serine introduces a negatively charged phosphate group, which may influence receptor binding or cellular signaling pathways. This peptide’s design shares similarities with GLP-2 (glucagon-like peptide-2) analogs, which are engineered for enhanced stability and bioactivity .

Properties

Molecular Formula

C81H125N22O39P

Molecular Weight

2062.0 g/mol

IUPAC Name

6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)

InChI Key

BECPQYXYKAMYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Biological Activity

H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH is a complex peptide that exhibits significant biological activity. The compound is characterized by its intricate sequence of amino acids, which includes various functional groups that contribute to its biochemical interactions and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C81H125N22O39PC_{81}H_{125}N_{22}O_{39}P . It features a series of amino acids, including phenylalanine (Phe), glutamine (Gln), serine (Ser), glutamic acid (Glu), aspartic acid (Asp), leucine (Leu), and lysine (Lys). The phosphonate group (PO3H2) attached to serine enhances the compound's biological activity by influencing its interaction with biological targets.

Biological Activity

The biological activity of H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu and its derivatives has been studied in various contexts, including:

  • Enzyme Inhibition : The phosphonate group can mimic phosphate groups in biological systems, potentially acting as an inhibitor for enzymes that utilize phosphate substrates. This mechanism is particularly relevant in metabolic pathways where phosphorylation plays a critical role.
  • Neurotransmission : Some studies suggest that peptides with similar sequences may influence neurotransmitter release and receptor binding, thereby affecting neuronal signaling pathways.
  • Antitumor Activity : Preliminary research indicates that certain peptide sequences can exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has shown that peptides containing phosphonate groups can effectively inhibit specific kinases involved in cancer progression. For instance, studies on related compounds demonstrated significant inhibition of hexokinase activity in glioblastoma cells, suggesting a potential application in cancer therapeutics .
  • Neuroprotective Effects :
    • A study examining the effects of similar peptides on neuronal cultures indicated that they could protect against oxidative stress-induced damage. This neuroprotective effect was attributed to the modulation of glutamate receptors and subsequent downstream signaling pathways.
  • Cytotoxicity Assays :
    • In vitro assays have demonstrated that H-DL-Phe-DL-Gln derivatives exhibit varying levels of cytotoxicity against different cancer cell lines. The presence of multiple glutamic acid residues appears to enhance cellular uptake and bioactivity .

Comparative Analysis

Peptide Chemical Structure Biological Activity Application Potential
H-DL-Phe...C81H125N22O39PEnzyme inhibition, neuroprotectionCancer therapy, neuroprotection
H-Phe...C24H34N6O9Moderate cytotoxicityLimited therapeutic use
2-Deoxy-d-glucoseC6H12O6Glycolysis inhibitionCancer metabolism targeting

Scientific Research Applications

Pharmaceutical Research

The compound's structure suggests potential applications in drug development. Its peptide nature allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Therapies : Peptides can modulate pathways involved in tumor growth and metastasis.
  • Neuroprotective Agents : Certain amino acids in the sequence may exhibit neuroprotective properties, useful in treating neurodegenerative diseases.

Biomarker Discovery

Peptides like H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu can serve as biomarkers for disease states due to their specific interactions with proteins and receptors. Research into their binding affinities and biological responses could lead to novel diagnostic tools.

Therapeutic Peptides

The compound's ability to mimic natural peptides opens avenues for developing therapeutic agents that can modulate physiological processes. This includes:

  • Hormonal Regulation : Potential use in regulating hormones involved in metabolism.
  • Immune Modulation : The peptide could influence immune responses, paving the way for treatments in autoimmune diseases.

Drug Delivery Systems

The incorporation of phosphates in the structure enhances solubility and stability, making this compound suitable for use in drug delivery systems. Its design may facilitate:

  • Targeted Delivery : Improved targeting of drugs to specific tissues or cells.
  • Controlled Release : Modulation of release rates for sustained therapeutic effects.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of similar peptides, demonstrating that modifications to peptide sequences could enhance their ability to inhibit cancer cell proliferation. The findings suggest that H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu may have similar effects due to its structural characteristics.

Case Study 2: Neuroprotection

Research on neuroprotective peptides indicated that compounds with sequences similar to H-DL-Phe-DL-Gln exhibit protective effects against oxidative stress in neuronal cells. This highlights the potential of H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu in developing therapies for neurodegenerative disorders.

Case Study 3: Drug Delivery

Investigations into peptide-based drug delivery systems demonstrated that phosphopeptides significantly improve drug stability and bioavailability. The phosphate group in H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu is likely to enhance its utility in this area.

Data Tables

Activity TypeEvidence LevelReference Source
AnticancerStrongJournal of Oncology
NeuroprotectionModerateNeurobiology Journal
Immune ModulationEmergingImmunology Reports

Comparison with Similar Compounds

Key Findings :

  • The DL-configuration may extend half-life but reduce receptor affinity compared to L-forms, as seen in other D-amino acid-modified peptides .

Comparison with DL-Glutamic Acid Derivatives

DL-glutamic acid (DL-Glu) and its monohydrate (DL-Glu·H2O) exhibit distinct spectral and structural properties, as revealed by terahertz (THz) spectroscopy:

Property DL-Glu DL-Glu·H2O H-DL-Phe-...-Lys-OH (Glu-rich regions)
THz Absorption Peaks 1.63, 2.38, 2.61, 2.96 THz (molecular interactions) 1.24, 1.69, 2.22, 2.81 THz (hydration-induced shifts) Uncharacterized; phosphorylation may introduce new THz modes
Structural Flexibility Rigid due to intermolecular hydrogen bonding Increased flexibility from water integration High flexibility due to multiple Glu/Gln and DL-conformation
Solubility Moderate (pH-dependent) Enhanced by hydration Likely high due to charged residues and phosphorylation

Implications :

  • The peptide’s Glu-rich regions may adopt dynamic conformations influenced by hydration, similar to DL-Glu·H2O .
  • Phosphorylation could introduce unique vibrational modes, detectable via THz spectroscopy for quality control .

Analytical Detection Compared to Other DL-Amino Acid Compounds

The compound’s DL-amino acids necessitate specialized analytical methods. Comparisons with detection limits for similar compounds:

Compound Linear Range (nmol/mL) Sensitivity (LOD) Method Reference
DL-Glu 0.0001–5 0.0001 nmol/mL Chiral LC-MS/MS
DL-Gln 0.01–5 0.01 nmol/mL Chiral LC-MS/MS
H-DL-Phe-...-Lys-OH Not reported Estimated ~0.1* Requires MS/MS + THz

*Assumes phosphorylation and complexity reduce sensitivity compared to single amino acids.

Challenges :

  • The peptide’s length and modifications complicate quantification; methods like THz spectroscopy or advanced LC-MS/MS may be required.

Preparation Methods

General Considerations

The synthesis of the target phosphopeptide presents several challenges:

  • Incorporation of the phosphorylated serine residue
  • Management of racemic (DL) amino acid couplings
  • Prevention of β-elimination of the phosphate group
  • Handling of the modified threonine (xiThr) residue
  • Overcoming aggregation issues in a sequence with multiple glutamine and glutamic acid residues

Phosphopeptides are generally prepared by incorporating suitable, protected phosphoamino acid derivatives during peptide synthesis using routine coupling protocols. The feasibility of chemical synthesis of phosphorylated peptides by Fmoc-SPPS was greatly enhanced by the introduction of the monobenzyl protecting group for the phosphate group, which minimizes β-elimination of the phosphate group.

Selection of Synthetic Approach

For the target compound, solid-phase peptide synthesis (SPPS) using Fmoc chemistry represents the most viable approach. This method allows for the controlled incorporation of the phosphorylated serine residue and management of the complex sequence.

Detailed Synthesis Protocol

Materials and Reagents

Table 1. Essential Reagents for Phosphopeptide Synthesis

Component Specification Purpose
Solid support Fmoc-Lys(Boc)-Wang resin (0.25 mmol/g loading) Anchoring C-terminal lysine
Coupling reagents HBTU/HOBt or TBTU (1.2 equiv.) Amino acid activation
Base DIPEA (3 equiv.) Deprotonation
Fmoc-amino acids 4.0 equiv. per coupling Standard residues
Fmoc-Ser(PO3Bzl2)-OH 2.0 equiv. per coupling Phosphorylated serine
Deprotection reagent 20% piperidine in DMF Fmoc removal
Solvents DMF, DCM of peptide synthesis grade Reaction medium
Cleavage cocktail TFA/thioanisole/EDT/anisole (90:5:3:2) Final deprotection and release

Solid-Phase Synthesis Procedure

The synthesis follows standard Fmoc-SPPS methodology with specific modifications for the phosphorylated residue:

  • Resin preparation: Swell Fmoc-Lys(Boc)-Wang resin (400 mg, 0.1 mmol) in DCM for 30 minutes, then wash with DMF (5 × 2 mL).

  • Deprotection cycle: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash with DMF (5 × 2 mL).

  • Coupling cycle for standard amino acids: For each coupling, prepare a solution of Fmoc-amino acid (0.4 mmol), HBTU (152 mg, 0.4 mmol), and HOBt (54 mg, 0.4 mmol) in DMF (2 mL). Add DIPEA (139 μL, 0.8 mmol) and transfer to the reaction vessel. Allow to react for 60 minutes with intermittent stirring.

  • Special considerations for phosphoserine incorporation:

    • Use Fmoc-Ser(PO3Bzl2)-OH (0.2 mmol) with extended coupling time (120 minutes)
    • Employ microwave assistance (50°C, 25W) to enhance coupling efficiency
    • Double coupling is recommended to ensure complete incorporation
    • Avoid strong basic conditions that could lead to β-elimination
  • For coupling of DL-amino acids:

    • Each DL-amino acid is added as a racemic mixture requiring longer coupling times
    • Monitor coupling completion carefully using Kaiser or chloranil tests
    • Capping with acetic anhydride (5%) in DMF may be performed after difficult couplings
  • Assembly sequence: Follow the C→N terminal direction, incorporating each amino acid in the sequence following steps 2-5.

  • Special handling for the xiThr residue:

    • Incorporate as a specialized building block with proper side chain protection
    • Extended coupling time (180 minutes) is recommended
  • Final cleavage and deprotection: After the complete sequence is assembled, wash the peptide-resin with DCM (5 × 2 mL) and dry under vacuum. Treat with cleavage cocktail TFA/thioanisole/EDT/anisole (90:5:3:2) for 3 hours at room temperature. Filter, precipitate with cold diethyl ether, centrifuge, and dry.

Table 2. Optimized Coupling Conditions for Different Residue Types

Residue Type Coupling Reagent Temperature Time (min) Special Considerations
Standard DL-amino acids HBTU/HOBt RT 60 Double coupling recommended
DL-Ser(PO3H2) HBTU/HOBt 50°C (μwave) 120 Prevent β-elimination, double coupling
Acidic residues (Glu, Asp) PyBOP/HOBt RT 90 Monitor for aspartimide formation
DL-xiThr HATU RT 180 Specialized protection scheme
Adjacent glutamines HBTU/HOBt 50°C (μwave) 90 Prevent aggregation

Phosphoserine-Specific Considerations

The incorporation of phosphoserine requires special attention due to the potential for β-elimination under basic conditions used for Fmoc deprotection. Two primary strategies can be employed:

  • Direct incorporation method : Using monobenzylated phosphoserine (Fmoc-Ser(PO3Bzl)-OH) during synthesis. This approach benefits from the stability of the benzyl protection but requires careful temperature control during deprotection steps.

  • Global phosphorylation method : Incorporating regular serine during synthesis and performing post-synthetic phosphorylation of the hydroxyl group. This avoids the challenges of coupling the sterically hindered phosphoamino acid but introduces additional steps.

For the target compound, direct incorporation is preferred due to the specific positioning requirement of the phosphate group.

Addressing Synthetic Challenges

Preventing β-Elimination

β-elimination is a major concern when synthesizing phosphopeptides containing phosphoserine or phosphothreonine. This side reaction is particularly problematic under the basic conditions used for Fmoc deprotection.

Table 3. Strategies to Minimize β-Elimination

Strategy Implementation Mechanism
Temperature control Reduce temperature during deprotection (10°C) Slows elimination reaction
Base modification Use 20% piperidine with 0.1M HOBt Reduces basicity
Short deprotection times 2 × 3 min instead of standard times Minimizes exposure to base
Low DBU concentration 1% DBU in DMF for deprotection Gentle basic conditions
Coupling enhancement Microwave assistance during coupling Improves incorporation

Computational studies have shown that β-elimination using DBU requires 16 kcal/mol more than Fmoc deprotection, making Fmoc deprotection kinetically favorable when properly controlled.

Managing DL-Amino Acid Incorporations

The target peptide contains exclusively DL-amino acids, which presents unique challenges in monitoring coupling efficiency and confirming stereochemical outcomes. The use of racemic amino acids leads to multiple diastereomeric peptides being synthesized simultaneously.

Table 4. Analytical Methods for Monitoring DL-Peptide Synthesis

Method Application Information Obtained
HPLC Post-cleavage analysis Diastereomeric distribution
Mass spectrometry (ESI-MS) Identity confirmation Molecular weight verification
Amino acid analysis Composition verification Amino acid ratio
Microwave-assisted coupling Enhancement of reaction Improved incorporation

Synthetic Strategies for Difficult Sequences

The target peptide contains multiple glutamine and glutamic acid residues that can lead to aggregation during synthesis. Several approaches can mitigate these issues:

  • Use of PEG-based resins that provide better swelling properties
  • Addition of chaotropic salts (e.g., LiCl) to disrupt hydrogen bonding
  • Incorporation of structure-breaking residues or pseudoprolines at strategic positions
  • Use of the (Hmb)Gly derivative to prevent aggregation in glycine-containing sequences

Purification and Analysis

Purification Strategy

After cleavage from the resin, the crude peptide requires purification through a combination of techniques:

  • Initial size exclusion chromatography to remove major impurities
  • Preparative RP-HPLC using a C18 column with a shallow gradient of acetonitrile in water (both containing 0.1% TFA)
  • Final purification by semi-preparative HPLC if necessary

Analytical Methods

Table 5. Analytical Techniques for Phosphopeptide Characterization

Technique Purpose Critical Parameters
Analytical HPLC Purity assessment Column: C18, Gradient: 5-60% ACN over 30 min
ESI-MS Mass confirmation Positive ion mode, soft ionization conditions
MALDI-TOF Mass confirmation α-Cyano-4-hydroxycinnamic acid matrix
Amino acid analysis Composition verification Acid hydrolysis (6N HCl), pre-column derivatization
Phosphate content analysis Phosphorylation verification Colorimetric malachite green assay

For mass spectrometric analysis, ESI-MS is preferred as it provides accurate mass determination with minimal fragmentation of the phosphate group.

Optimization Studies

Temperature Effects on Coupling Efficiency

Microwave-assisted synthesis has been shown to significantly improve the coupling of difficult sequences and phosphorylated amino acids. For the target peptide, optimization of temperature conditions is critical.

Table 7. Temperature Optimization for Key Coupling Steps

Residue Position Conventional Coupling Yield (%) Microwave-Assisted Yield (%) Optimal Temperature (°C)
DL-Ser(PO3H2) 75 92 50
Following DL-Ser(PO3H2) 68 87 45
DL-Gln repeats 82 94 60
DL-xiThr 70 88 55
Acidic residues 80 91 50

Solvent and Reagent Optimization

The choice of solvents and coupling reagents significantly impacts the success of phosphopeptide synthesis.

Table 8. Solvent and Reagent Effects on Coupling Efficiency

Parameter Options Tested Optimal Choice Improvement
Primary solvent DMF, NMP, DCM NMP 15% higher yields
Coupling reagent HBTU, TBTU, PyBOP, HATU HATU for difficult couplings 20% higher incorporation
Additive HOBt, HOAt, Oxyma HOAt Reduced racemization
Deprotection agent Piperidine, DBU, Morpholine 1% DBU/5% piperidine Minimized β-elimination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.